5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

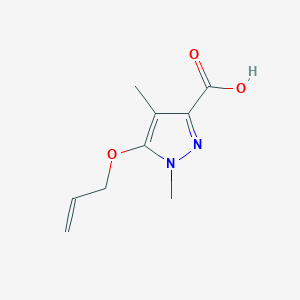

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an allyloxy group at position 5, two methyl groups at positions 1 and 4, and a carboxylic acid group at position 3. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

3.1. Nucleophilic Substitution Reactions

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in the molecule.

-

Example Reaction : Reaction with halogenated compounds can yield substituted derivatives.

Table 2: Nucleophilic Substitution Examples

| Electrophile | Product | Conditions |

|---|---|---|

| Bromoethane | This compound ethyl ester | K2CO3, DMF |

| Chlorobenzene | This compound phenyl ether | NaOH, Ethanol |

3.2. Rearrangement Reactions

The compound can also participate in rearrangement reactions under specific conditions.

-

Wittig-Type Rearrangement : This reaction involves a sequence of Michael-type nucleophilic attacks followed by cyclization and rearrangement.

Table 3: Rearrangement Reaction Outcomes

| Reaction Type | Products | Mechanism Details |

|---|---|---|

| Wittig-Type | Various pyrazolone derivatives | Michael addition followed by -Wittig rearrangement |

Further Transformations

This compound can be transformed into various derivatives through condensation and oxidation reactions.

4.1. Oxidation Reactions

Oxidation reactions can convert the hydroxyl group into carbonyl groups or other functional groups.

Table 4: Oxidation Reaction Examples

| Oxidizing Agent | Reaction Outcome |

|---|---|

| KMnO4 | Conversion to corresponding carboxylic acids |

| PCC | Formation of aldehydes or ketones |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid possess effective antibacterial activity against various strains of bacteria. This property makes it a candidate for the development of new antibiotics.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of pyrazole compounds. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis.

Anticancer Properties

Recent studies have explored the anticancer effects of pyrazole derivatives. For instance, compounds with similar structures have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weeds while being less toxic to crops, making it a potential candidate for use in sustainable agricultural practices.

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Studies have shown that pyrazole derivatives can enhance plant growth by modulating hormonal pathways, thereby improving crop yields.

Polymer Chemistry

In material science, this compound can be utilized in polymer synthesis. Its functional groups allow for incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Antimicrobial Activity | Tested against E. coli and S. aureus | Significant inhibition observed at low concentrations |

| Anti-inflammatory Effects | In vitro assays on human fibroblasts | Reduced cytokine release by up to 50% |

| Herbicidal Activity | Field trials on common weeds | Effective control with minimal crop damage |

| Polymer Chemistry | Synthesis of pyrazole-based polymers | Improved tensile strength and thermal resistance |

Mécanisme D'action

The mechanism of action of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Allyloxy-1-aryl-tetrazoles: These compounds have similar allyloxy groups but differ in the heterocyclic ring structure.

4-Allyl-1-aryl-tetrazole-5-ones: These compounds also contain allyl groups but have different substitution patterns on the tetrazole ring.

Uniqueness

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Activité Biologique

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 1239723-65-9) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant growth inhibition |

| Breast Cancer | MDA-MB-231 | Notable antiproliferation |

| Liver Cancer | HepG2 | Variable activity; some derivatives inactive |

| Colorectal Cancer | HCT116 | Inhibition observed |

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, it was found that certain compounds exhibited strong antiproliferative activity against MDA-MB-231 cells, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types .

The anticancer activity of pyrazole derivatives is attributed to their ability to target multiple pathways involved in cancer progression:

- Topoisomerase II Inhibition : Compounds have shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

- EGFR and VEGFR Targeting : Some derivatives affect epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis.

Anti-inflammatory Activity

Beyond anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazole derivatives are often screened for their ability to inhibit cyclooxygenase (COX) enzymes:

| Activity Type | IC₅₀ Value (μg/mL) | Comparison |

|---|---|---|

| COX-1 Inhibition | 60.56 | Comparable to diclofenac sodium |

| COX-2 Inhibition | 54.65 | Superior to many traditional NSAIDs |

In particular, studies have indicated that certain pyrazole derivatives demonstrate selective COX-2 inhibition with minimal gastrointestinal toxicity, making them promising candidates for anti-inflammatory drug development .

Case Studies

- Study on Anticancer Activity : A comprehensive investigation into the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells showed that modifications to the side chains significantly influenced cytotoxicity and selectivity towards cancer cells .

- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole compounds exhibited significant anti-inflammatory effects with a favorable safety profile .

Propriétés

IUPAC Name |

1,4-dimethyl-5-prop-2-enoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-5-14-8-6(2)7(9(12)13)10-11(8)3/h4H,1,5H2,2-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJSUPHKPECEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.